
3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of propanoyl chloride and features a nitrophenyl group substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride typically involves the acylation of 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid+Thionyl chloride→3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as amines, alcohols, or water to form amides, esters, or carboxylic acids, respectively.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents include amines, alcohols, and water. Conditions typically involve anhydrous solvents and mild temperatures.
Reduction: Reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride. Conditions involve an inert atmosphere and controlled temperatures.
Substitution: Reagents include various nucleophiles such as thiols or cyanides. Conditions depend on the nucleophile and desired product.
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Carboxylic Acids: Formed from reaction with water.
Amines: Formed from reduction of the nitro group.
科学的研究の応用
3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further expanding its reactivity profile.
類似化合物との比較
Similar Compounds
- 3-(4-Nitrophenyl)propanoyl chloride
- 3-(2,4-Dimethylphenyl)propanoyl chloride
- 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid
Uniqueness
3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride is unique due to the presence of both nitro and methyl groups on the phenyl ring, which influence its reactivity and physical properties. The combination of these substituents can lead to distinct chemical behavior compared to similar compounds without these groups.
特性
分子式 |
C11H12ClNO3 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC名 |
3-(2,4-dimethyl-3-nitrophenyl)propanoyl chloride |
InChI |
InChI=1S/C11H12ClNO3/c1-7-3-4-9(5-6-10(12)14)8(2)11(7)13(15)16/h3-4H,5-6H2,1-2H3 |
InChIキー |
MCQHSGFWFPQRSP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)CCC(=O)Cl)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


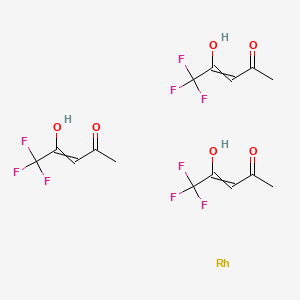
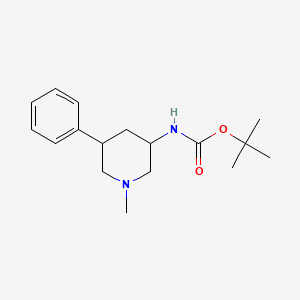
![5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B13893789.png)
![4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane](/img/structure/B13893796.png)
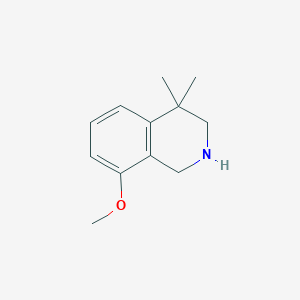
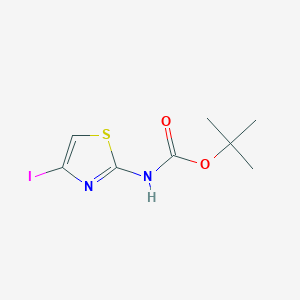

![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)
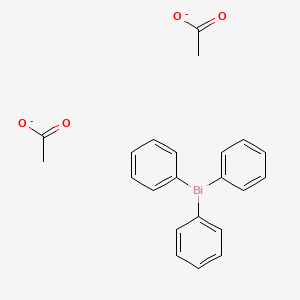

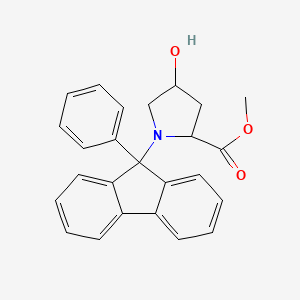
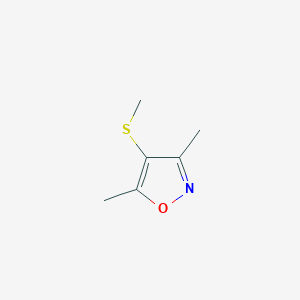
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid](/img/structure/B13893861.png)
![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
